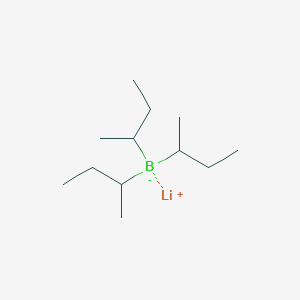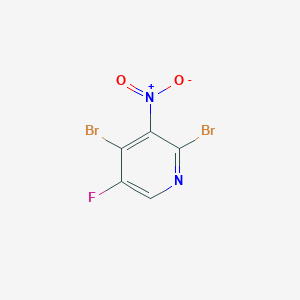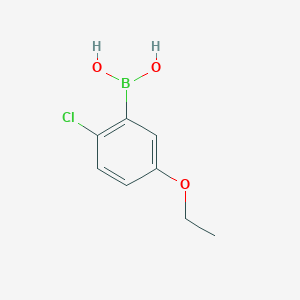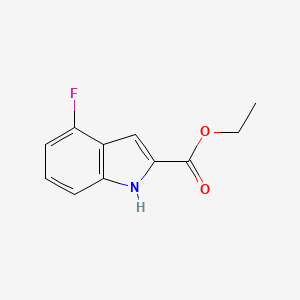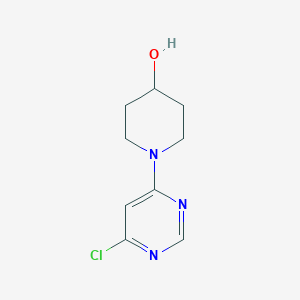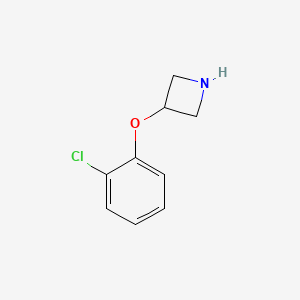
3-(2-Chlorophenoxy)azetidine
Übersicht
Beschreibung
“3-(2-Chlorophenoxy)azetidine” is a chemical compound with the CAS Number: 1188375-01-0 . It has a molecular weight of 220.1 .
Molecular Structure Analysis
The InChI code for “3-(2-Chlorophenoxy)azetidine” is 1S/C9H10ClNO.ClH/c10-8-3-1-2-4-9(8)12-7-5-11-6-7;/h1-4,7,11H,5-6H2;1H . This indicates the presence of a chlorine atom, a nitrogen atom, and an oxygen atom in the molecule .Physical And Chemical Properties Analysis
“3-(2-Chlorophenoxy)azetidine” is a powder with a storage temperature of 4 degrees Celsius .Wissenschaftliche Forschungsanwendungen
- Invention of new [2+2] cycloaddition reactions for azetidine synthesis .
- Applications of metalated azetidines .
- Practical C(sp3)–H functionalization .
- Facile opening with carbon nucleophiles .
- Application of azetidines in polymer synthesis .
-
Polymer Chemistry : Azetidines can be used as building blocks for polyamines through anionic and cationic ring-opening polymerization. Despite the difficulties associated with controlling the polymerization of ring-strained nitrogen-containing monomers, the resulting polymers have many important applications. These include antibacterial and antimicrobial coatings, CO2 adsorption, chelation and materials templating, and non-viral gene transfection .
-
Medicinal Chemistry : Azetidines, including “3-(2-Chlorophenoxy)azetidine”, are used in medicinal chemistry for the synthesis of various pharmaceutical compounds. They are often used as building blocks in the synthesis of complex molecules due to their unique reactivity .
-
Organic Synthesis : Azetidines are used in organic synthesis for the invention of new [2+2] cycloaddition reactions, applications of metalated azetidines, practical C(sp3)–H functionalization, facile opening with carbon nucleophiles, and application in polymer synthesis .
-
Chemistry of Metallated Azetidines : Metallated azetidines are a particularly interesting class of molecules among the family of saturated nitrogen heterocycles. They are important in catalysis, stereoselective synthesis, and medicinal chemistry. The reactivity of the corresponding metallated species can be influenced by factors such as structure, substitutions at both nitrogen and carbon atoms, and coordinative phenomena .
-
Polymer Chemistry : Despite the difficulties associated with controlling the polymerization of ring-strained nitrogen-containing monomers, the resulting polymers have many important applications. These include antibacterial and antimicrobial coatings, CO2 adsorption, chelation and materials templating, and non-viral gene transfection .
-
Organic Synthesis : The [2 + 2] photocycloaddition reaction between an imine and an alkene component, known as the aza Paternò–Büchi reaction, is one of the most efficient ways to synthesize functionalized azetidines .
Safety And Hazards
Zukünftige Richtungen
Azetidines, such as “3-(2-Chlorophenoxy)azetidine”, have shown potential in various fields, including peptidomimetic and nucleic acid chemistry . They are also considered important in the synthesis of complex natural products . Future research may focus on overcoming the challenges in their synthesis and exploring their potential applications .
Eigenschaften
IUPAC Name |
3-(2-chlorophenoxy)azetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO/c10-8-3-1-2-4-9(8)12-7-5-11-6-7/h1-4,7,11H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMBZIGKRABBMFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)OC2=CC=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40647897 | |
| Record name | 3-(2-Chlorophenoxy)azetidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40647897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Chlorophenoxy)azetidine | |
CAS RN |
954222-94-7 | |
| Record name | 3-(2-Chlorophenoxy)azetidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40647897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



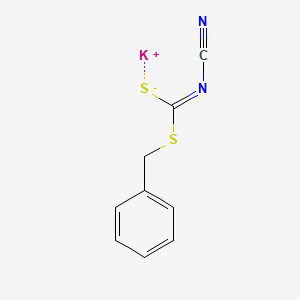

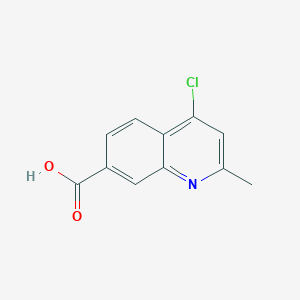

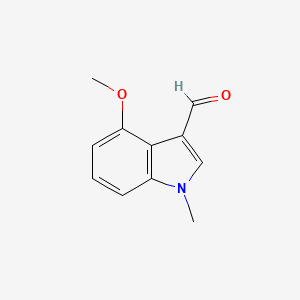
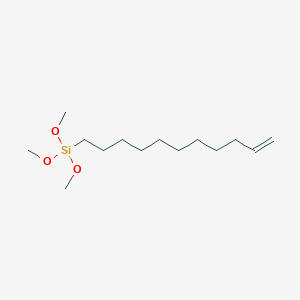
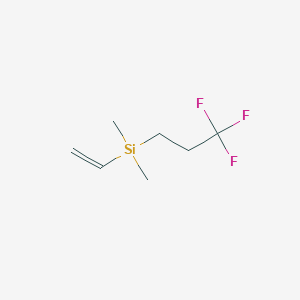

![N,N-Bis[3-(triethoxysilyl)propyl]urea](/img/structure/B1592831.png)
